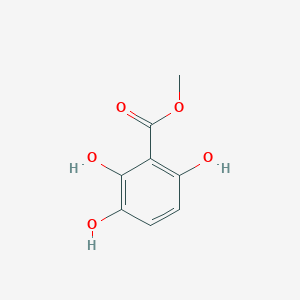

Methyl 2,3,6-trihydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,6-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,9-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTWRAXAAZKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488028 | |

| Record name | Methyl 2,3,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61885-19-6 | |

| Record name | Methyl 2,3,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,3,6 Trihydroxybenzoate

Established Laboratory Synthesis Pathways

Synthesis from Methyl Gentisate via Carbomethoxy-p-benzoquinone Intermediates

A primary route to Methyl 2,3,6-trihydroxybenzoate begins with the oxidation of methyl gentisate (methyl 2,5-dihydroxybenzoate). This process yields a crucial intermediate, carbomethoxy-p-benzoquinone.

The synthesis proceeds by treating a mixture of methyl gentisate and anhydrous sodium carbonate in benzene (B151609) with a freshly prepared suspension of silver oxide in benzene. The reaction mixture is gently warmed and then allowed to stand at room temperature. Following filtration to remove the silver salts, an orange filtrate containing the carbomethoxy-p-benzoquinone is obtained. This quinone can be isolated as an orange-yellow powder or used directly in the subsequent step. google.com

The carbomethoxy-p-benzoquinone is then subjected to a reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. This step results in the formation of the triacetate of this compound. The reaction mixture is allowed to stand for a period before being heated to reflux. After cooling and purification, the triacetate is isolated as a clear yellow benzene solution. google.com

Table 1: Synthesis of Carbomethoxy-p-benzoquinone from Methyl Gentisate google.com

| Reactant/Reagent | Quantity | Role |

| Methyl gentisate | 5 parts | Starting material |

| Anhydrous sodium carbonate | 8 parts | Base |

| Silver oxide | 17 parts | Oxidizing agent |

| Benzene | 50 parts by volume | Solvent |

| Product | - | Carbomethoxy-p-benzoquinone |

Table 2: Conversion of Carbomethoxy-p-benzoquinone to Triacetate of this compound google.com

| Reactant/Reagent | Quantity | Role |

| Carbomethoxy-p-benzoquinone | 3 parts (solid) | Starting material |

| Acetic anhydride | 30 parts | Acetylating agent |

| Concentrated sulfuric acid | 1 part by volume | Catalyst |

| Product | - | Triacetate of this compound |

Conversion of Triacetate Derivatives of this compound

The final step in the synthesis is the hydrolysis of the triacetate of this compound. The benzene solution containing the triacetate is treated with methanol (B129727) and concentrated hydrochloric acid. The mixture is then refluxed for one hour. google.com

Upon removal of the solvent under reduced pressure and cooling, a yellow solid of this compound separates. This product can be further purified by recrystallization from benzene. The identity of the synthesized compound has been confirmed by mixed melting point analysis with an authentic sample, showing no depression. google.com

Table 3: Hydrolysis of Triacetate to this compound google.com

| Reactant/Reagent | Quantity | Role |

| Triacetate of this compound | Benzene solution | Starting material |

| Methanol | 50 parts by volume | Solvent/Reactant |

| Concentrated hydrochloric acid | 5 parts by volume | Catalyst |

| Product | 1.5 parts | This compound |

| Melting Point | 139.5-141 °C | - |

Historical Context of Trihydroxybenzoate Ester Synthesis

The synthesis of trihydroxybenzoic acid and its derivatives has been a subject of chemical investigation for a considerable time. The methods described herein build upon earlier work in the field. For instance, the preparation of an authentic sample of this compound for comparison was based on a method developed by Kreuchunas and Mosher, as documented in the Journal of Organic Chemistry in 1956. google.com The synthesis of various polyhydroxy-benzoic acid esters has historically involved direct esterification; however, challenges arose with higher fatty alcohols, leading to the development of alternative strategies such as the use of benzyloxy-derivatives followed by debenzylation.

Chemical Transformations and Reaction Mechanisms in Preparation

The synthesis of this compound involves a series of key chemical transformations with distinct reaction mechanisms.

The initial step, the oxidation of methyl gentisate to carbomethoxy-p-benzoquinone using silver oxide, is a mild oxidation process. The silver oxide acts as the oxidizing agent, selectively converting the hydroquinone (B1673460) moiety of methyl gentisate into a quinone.

The subsequent conversion of the carbomethoxy-p-benzoquinone to the triacetate of this compound is an example of the Thiele-Winter acetoxylation reaction. In this acid-catalyzed reaction, acetic anhydride reacts with the quinone. The mechanism involves the protonation of a carbonyl oxygen of the quinone by the sulfuric acid catalyst, which increases the electrophilicity of the quinone ring. This is followed by a 1,4-addition of an acetate (B1210297) ion from the acetic anhydride to the conjugated system. A series of tautomerizations and further acetylations lead to the formation of the stable triacetoxy aromatic system.

The final step is the acid-catalyzed hydrolysis of the triacetate ester. In this reaction, the concentrated hydrochloric acid protonates the carbonyl oxygen of the ester groups, making the carbonyl carbon more susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl group and release acetic acid. This process is repeated for all three acetate groups, yielding the final product, this compound. The use of methanol as a solvent also facilitates the reaction through transesterification, although the primary outcome under these conditions is hydrolysis to the triol.

Natural Occurrence and Isolation of Methyl 2,3,6 Trihydroxybenzoate

Botanical Sources and Phytochemical Isolation

The identification of Methyl 2,3,6-trihydroxybenzoate in nature is primarily linked to the investigation of plant species for their bioactive constituents.

Phytochemical research on the fruits of Sorindeia juglandifolia, a plant from the Anacardiaceae family found in Cameroon, has led to the successful isolation of this compound. nih.govresearchgate.net Prior to this research, no phytochemical studies had been reported for this plant. nih.govnih.gov The investigation was driven by the search for new anti-malarial compounds. researchgate.net

The isolation process began with the extraction of air-dried and ground fruits using methanol (B129727) at room temperature. nih.gov This crude extract was then subjected to a multi-step purification process. The primary fractionation was achieved using flash chromatography. nih.govresearchgate.net Further purification of the resultant fractions was carried out using column chromatography over silica (B1680970) gel. nih.govnih.gov Elution with a gradient of hexane-ethyl acetate (B1210297) mixtures allowed for the separation of the extract's components. nih.govresearchgate.net This activity-guided fractionation ultimately yielded pure this compound, which was identified alongside 2,3,6-trihydroxy benzoic acid. nih.govresearchgate.net The characterization and identification of the compound were confirmed through physico-chemical and spectroscopic analysis. researchgate.netresearchgate.net

Table 1: Summary of Isolation from Sorindeia juglandifolia

| Step | Procedure | Details | Reference |

|---|---|---|---|

| 1. Preparation | Sample Collection and Preparation | Fruits of S. juglandifolia were air-dried and ground. | nih.gov |

| 2. Extraction | Maceration | The ground fruit material was extracted with methanol at room temperature. | nih.govresearchgate.net |

| 3. Fractionation | Flash Chromatography | The concentrated methanol extract was subjected to flash chromatography for initial separation. | nih.govnih.gov |

| 4. Purification | Column Chromatography | Fractions were further purified on a silica gel column. | nih.gov |

| 5. Elution | Solvent Gradient | A gradient of hexane-ethyl acetate mixtures was used as the mobile phase to elute compounds. | nih.govnih.gov |

| 6. Final Product | Compound Identification | Resulted in the isolation of pure this compound. | nih.govresearchgate.net |

Methodologies for Extraction and Purification from Biological Matrices

The extraction and purification of phenolic compounds like this compound from biological sources is a complex process due to the vast structural diversity and varying stability of these metabolites. springernature.com A single, standard procedure is not universally applicable; methods must be optimized based on the sample nature and the target compound. springernature.com

Conventional solid-liquid extraction techniques such as maceration are widely used for isolating phenolic compounds from plants. nih.govmdpi.com This technique involves soaking the plant material in a solvent to transfer the target chemicals into the solvent phase. nih.gov As seen in the isolation from S. juglandifolia, methanol is a common solvent choice for extracting polar organic compounds like phenolics. nih.govnih.gov The effectiveness of the extraction depends significantly on the polarity of the solvent used. mdpi.com

Following initial extraction, chromatographic techniques are essential for the separation and purification of the target compound from the complex extract.

Column Chromatography: This is a fundamental purification technique used extensively in phytochemistry. nih.gov It involves a solid stationary phase (like silica gel) packed into a column and a liquid mobile phase that flows through it, separating compounds based on their differential adsorption to the stationary phase. nih.gov

Flash Chromatography: A modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. nih.govresearchgate.net

The choice of solvents for the mobile phase, such as the hexane-ethyl acetate gradients used for isolating this compound, is critical for achieving successful separation. nih.govnih.gov For analyzing and characterizing the purified phenolic compounds, high-performance liquid chromatography (HPLC) is a widely accepted and useful tool. nih.gov

Table 2: General Methodologies for Phenolic Compound Extraction & Purification

| Method | Principle | Application in Context | Reference |

|---|---|---|---|

| Maceration | Solid-liquid extraction where plant material is soaked in a solvent to dissolve target compounds. | Used for the initial extraction of compounds from S. juglandifolia fruits using methanol. | researchgate.netnih.gov |

| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | A common standard method for the analysis of phenolic compounds in water samples. | nih.gov |

| Solid-Phase Extraction (SPE) | Compounds in a liquid phase are separated by passing them through a solid adsorbent material. | A modern technique that has seen increased use for extracting phenolic compounds from liquid samples. | nih.gov |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase from a liquid mobile phase. | Crucial for the final purification of this compound from the fractionated extract. | nih.govspringernature.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. | An efficient, modern technique for extracting phenolic compounds from solid samples. | nih.govnih.gov |

Biological Activities and Mechanistic Investigations of Methyl 2,3,6 Trihydroxybenzoate

Anti-malarial Activity and Target Enzyme Inhibition

Methyl 2,3,6-trihydroxybenzoate, a natural compound isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia, has demonstrated significant anti-plasmodial properties. nih.govresearchgate.netnih.gov In vitro studies have confirmed its efficacy against the chloroquine-resistant W2 strain of Plasmodium falciparum, the most lethal malaria parasite. nih.gov The activity-guided fractionation of extracts from S. juglandifolia led to the identification of this compound as one of the primary active constituents. nih.gov

The compound's inhibitory effects have been quantified, showcasing its potential as a basis for new anti-malarial drug development. The following table summarizes the reported in vitro activity.

| Compound | Target Organism | Activity Metric | Value | Reference |

| This compound | Plasmodium falciparum (W2 strain) | IC₅₀ | 4.8 µg/mL | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The mechanism behind the anti-malarial action of this compound involves the inhibition of crucial parasitic enzymes. A key target is falcipain-2, a cysteine protease of P. falciparum that plays an essential role in the degradation of host hemoglobin, a process vital for the parasite's growth and maturation. nih.govnih.gov By inhibiting this enzyme, the compound disrupts the parasite's ability to acquire essential amino acids. nih.gov

The inhibitory potency of this compound against recombinant falcipain-2 has been determined, providing a clear mechanism for its anti-plasmodial effects. nih.gov

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| This compound | Falcipain-2 | IC₅₀ | 7.5 µg/mL | nih.gov |

The structure of this compound is fundamental to its inhibitory activity against falcipain-2. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively detailed, general principles for falcipain-2 inhibitors and related phenolic compounds offer valuable insights. The inhibition of falcipain-2 by various compounds, including peptides, peptidomimetics, thiosemicarbazones, and chalcones, has been widely reported. nih.gov

For hydroxybenzoic acid derivatives, the number and position of hydroxyl (-OH) groups on the phenyl ring are critical for biological activity. These groups can form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the stability of the enzyme-inhibitor complex. nih.gov The methyl ester group in this compound also influences the molecule's lipophilicity and electronic distribution, which can affect its ability to cross membranes and bind to the enzyme's active site. nih.gov The arrangement of three hydroxyl groups is a key feature that likely contributes significantly to its binding affinity and inhibitory function against falcipain-2. nih.gov

In Silico Studies of Potential Antiviral Interactions within Hydroxybenzoate Esters

In silico molecular docking has emerged as a crucial tool for screening potential antiviral agents. nih.govtechscience.com The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a prime target for such investigations because it is essential for viral replication, and its inhibition can block the viral life cycle. nih.govmdpi.com While direct docking studies on this compound are not prominently published, research on structurally similar hydroxybenzoate esters, such as alkyl gallates (esters of 3,4,5-trihydroxybenzoic acid), provides a strong indication of the potential interactions. nih.gov

These computational studies simulate how a ligand, such as a hydroxybenzoate ester, fits into the active site of a target protein like the SARS-CoV-2 Mpro. The analysis reveals potential hydrogen bonds and other non-covalent interactions with key amino acid residues in the catalytic site, such as Cysteine-145 and Histidine-41. nih.gov The ability of these compounds to occupy the binding pocket suggests they could act as inhibitors. nih.govtechscience.com

A critical output of molecular docking studies is the binding affinity, often expressed as a docking score or binding energy, which predicts the strength of the interaction between the ligand and the protein. nih.govnih.gov Lower binding energy values indicate a more stable and favorable interaction. Studies on various benzoic acid derivatives and alkyl gallates have shown promising binding affinities with the SARS-CoV-2 main protease. nih.gov

For example, in silico analysis of benzoic acid derivatives has been performed to evaluate their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov The results for compounds structurally related to this compound are summarized below as representative examples of hydroxybenzoate esters.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease (6WNP) | -5.4 to -6.9 | HIS41, GLY143, CYS145, GLU166 | nih.gov |

| Theaflavin (a polyphenol) | SARS-CoV-2 Main Protease (6w63) | -8.5 | Not specified | techscience.com |

| Procyanidin B2 (a polyphenol) | SARS-CoV-2 Main Protease (6w63) | -8.6 | Not specified | techscience.com |

These in silico findings suggest that the hydroxyl groups and the ester moiety of hydroxybenzoate esters can form stable complexes with the main protease of SARS-CoV-2. nih.govtechscience.com This indicates that this compound could be a candidate for further investigation as a potential viral protease inhibitor, though experimental validation is required. nih.gov

Metabolic Fate and Biodegradation of Trihydroxybenzoate Derivatives

Microbial Degradation Pathways of Aromatic Compounds

The microbial breakdown of aromatic compounds is a critical component of biogeochemical cycles and plays a vital role in the detoxification of contaminated environments. nih.gov Microorganisms have evolved diverse and sophisticated enzymatic machinery to cleave the stable aromatic ring and utilize these compounds as sources of carbon and energy. unesp.brnih.gov These degradation pathways are broadly categorized into aerobic and anaerobic mechanisms, each employing distinct strategies to overcome the inherent stability of the aromatic nucleus. unesp.bracs.org

In the absence of oxygen, anaerobic microorganisms employ alternative strategies to destabilize the aromatic ring. A common theme in the anaerobic catabolism of aromatic compounds is the initial activation of the substrate, often through carboxylation, hydroxylation, or the formation of a coenzyme A (CoA) thioester. nih.govacs.org This activation step is crucial for subsequent reductive steps that lead to the loss of aromaticity and eventual ring cleavage. nih.gov

For trihydroxybenzoate isomers, such as 3,4,5-trihydroxybenzoate (B8703473) (gallate), a key initial step is decarboxylation to form pyrogallol (B1678534). This is followed by a series of reactions, including isomerization and reduction, to produce intermediates that are susceptible to hydrolytic ring cleavage. nih.govnih.gov For instance, the obligate anaerobe Eubacterium oxidoreducens has been shown to metabolize gallate through a pathway involving pyrogallol and phloroglucinol. nih.govnih.gov

While the specific anaerobic degradation pathway of methyl 2,3,6-trihydroxybenzoate has not been extensively elucidated, it is plausible that it follows a similar pattern. The initial step would likely involve the hydrolysis of the methyl ester to yield 2,3,6-trihydroxybenzoic acid. This could then be followed by decarboxylation and subsequent ring modifications analogous to those observed for other trihydroxybenzoate isomers. The redox conditions and the specific microbial consortia present would significantly influence the precise sequence of reactions. acs.org

Decarboxylation is a frequent and critical step in the metabolism of aromatic carboxylic acids, catalyzed by a class of enzymes known as decarboxylases. researchgate.net These enzymes facilitate the removal of the carboxyl group, a key step in preparing the aromatic ring for subsequent cleavage.

One relevant enzyme is 2,4,6-trihydroxybenzoate decarboxylase. While its primary substrate is 2,4,6-trihydroxybenzoate, the study of such enzymes provides insights into the potential enzymatic processes involved in the degradation of other trihydroxybenzoate isomers. For instance, a 2,6-dihydroxybenzoate (B8749050) decarboxylase from Agrobacterium tumefaciens has been shown to also catalyze the nonoxidative decarboxylation of 2,3-dihydroxybenzoate. nih.gov This suggests a degree of substrate flexibility in these enzymes, which could potentially extend to other positional isomers of trihydroxybenzoic acid.

The degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1 involves a meta-cleavage pathway initiated by a dioxygenase, followed by decarboxylation. nih.gov This highlights that decarboxylation can occur at different stages of the degradation pathway. In the context of this compound, after an initial hydrolysis of the ester bond, a specific decarboxylase could act on the resulting 2,3,6-trihydroxybenzoic acid. The resulting trihydroxylated intermediate would then be channeled into a ring-cleavage pathway.

Identification of Microbial Organisms Involved in Biotransformation

A wide array of microorganisms, including bacteria and fungi, have been identified as capable of transforming and degrading aromatic compounds. medcraveonline.commedcraveonline.com The process of biotransformation harnesses the metabolic capabilities of these organisms to alter the chemical structure of compounds, often leading to their detoxification and mineralization. medcraveonline.com

Several bacterial genera are well-known for their proficiency in degrading aromatic hydrocarbons and their derivatives. These include Pseudomonas, Rhodococcus, Bacillus, Gordonia, Moraxella, and Micrococcus under aerobic conditions, and genera such as Eubacterium, Methanospirillum, and Desulfotomaculum in anaerobic environments. medcraveonline.commedcraveonline.com For example, Pseudomonas cepacia MB2 has been shown to utilize 2-methylbenzoic acid as its sole carbon source, demonstrating the capacity of this genus to handle substituted benzoates. nih.gov

The biotransformation of complex molecules can be highly specific, with different microbial strains exhibiting unique enzymatic capabilities. nih.gov For instance, studies on the gut microbiome have begun to identify specific bacterial enzymes responsible for the transformation of steroid hormones, highlighting the specialized roles of different microbial species in metabolic processes. nih.gov While specific organisms responsible for the complete degradation of this compound are not yet extensively documented, it is highly probable that species from the genera known for aromatic compound degradation play a significant role. The initial hydrolysis of the methyl ester could be carried out by a broad range of bacteria possessing esterase activity. Subsequent degradation of the resulting 2,3,6-trihydroxybenzoic acid would then likely be undertaken by specialized bacteria capable of cleaving the aromatic ring.

The following table summarizes microbial genera known for their ability to degrade aromatic compounds, which are likely candidates for the biotransformation of this compound.

| Microbial Genus | Typical Environment | Known Degradation Capabilities |

| Pseudomonas | Aerobic | Diverse aromatic hydrocarbons, substituted benzoates nih.gov |

| Rhodococcus | Aerobic | Aromatic hydrocarbons, caffeine, sulfamethoxazole (B1682508) medcraveonline.combiorxiv.org |

| Bacillus | Aerobic | Wide range of xenobiotic chemicals medcraveonline.com |

| Eubacterium | Anaerobic | Gallate and other trihydroxybenzoates nih.govnih.gov |

| Agrobacterium | Aerobic | Dihydroxybenzoates nih.gov |

Further research focusing on the isolation and characterization of microbial consortia from environments contaminated with trihydroxybenzoate derivatives will be crucial for a complete understanding of the metabolic fate of this compound and for harnessing these biological systems for bioremediation purposes. youtube.com

Analytical Characterization Techniques for Methyl 2,3,6 Trihydroxybenzoate

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatography is a cornerstone for the isolation and purity verification of individual compounds from complex mixtures, such as synthetic reaction products or natural extracts.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile phenolic compounds like methyl hydroxybenzoates. While specific HPLC methods for Methyl 2,3,6-trihydroxybenzoate are not detailed in the literature, a general reversed-phase HPLC (RP-HPLC) method can be readily developed. ekb.eg Such methods are effective for separating various isomers of hydroxybenzoic acids and their esters. sielc.comresearchgate.net

The separation is typically achieved on a C18 or similar non-polar stationary phase. A polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. ekb.eg The acidity of the mobile phase is often adjusted with acids such as phosphoric acid or formic acid to ensure the phenolic hydroxyl groups and any residual carboxylic acids are in a non-ionized state, which leads to better peak shape and retention. ekb.egsielc.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. ekb.eg

Below are typical parameters that would be suitable for developing an HPLC method for this compound.

Table 1: Representative HPLC Parameters for Analysis of Methyl Hydroxybenzoates

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) ekb.egsielc.com |

| Flow Rate | 1.0 mL/min ekb.eg |

| Detection | UV at approx. 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. A common derivatization technique is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak and a series of fragment ions. This fragmentation pattern serves as a "molecular fingerprint" that can be compared against spectral libraries for identification. nist.gov Although experimental GC-MS data for this compound is not available, data for its isomer, Methyl 2,4,6-trihydroxybenzoate, is well-documented and provides insight into the expected fragmentation. nih.govhmdb.ca The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.15 g/mol ). nih.gov

Table 2: General GC-MS Parameters for Analysis of Derivatized Phenolic Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) ekb.eg |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) ekb.eg |

| Injector Temperature | 250 - 280 °C ekb.eg |

| Oven Program | Temperature ramp (e.g., start at 100°C, ramp to 280°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV ekb.eg |

| MS Transfer Line Temp | 280 °C ekb.eg |

| Mass Range | 50 - 650 m/z |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. nist.gov Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity and functional groups.

While a complete set of spectroscopic data for this compound is not present in public databases, the expected spectra can be inferred from the analysis of its isomers and related structures. The NIST Chemistry WebBook, for example, contains IR and mass spectra for Methyl 2,4,6-trihydroxybenzoate. nist.govnist.gov

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern. For this compound, the molecular ion [M]+ would be observed at m/z 152, with characteristic fragments resulting from the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3). docbrown.info

Infrared (IR) Spectroscopy would identify the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl groups. A sharp peak around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the ester carbonyl group. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) would provide the most detailed structural information, revealing the number and environment of each hydrogen and carbon atom. For this compound, the ¹H NMR spectrum would be expected to show signals for the two aromatic protons, the three hydroxyl protons (which may exchange with a deuterated solvent), and the three protons of the methyl ester group. The specific chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 1,2,3,5-substitution pattern on the benzene ring, distinguishing it from other isomers. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2,4,6-trihydroxybenzoate |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

| Formic acid |

| Trimethylsilyl (TMS) |

| Methyl 3-hydroxybenzoate |

| 2,4,6-Trifluorobenzoic acid |

| Methyl 2-hydroxybenzoate |

| Methyl 2,5-dihydroxybenzoate |

Structure Activity Relationship Sar General Principles in Hydroxybenzoate Esters

Influence of Hydroxylation Patterns on Biological Efficacy

The hydroxylation pattern—specifically the quantity and location of hydroxyl groups on the benzoate (B1203000) ring—is a critical determinant of the biological efficacy of this class of compounds. The chemical features and biological activities are influenced by the number and nature of these substituents. mdpi.com An increase in the number of hydroxyl groups generally correlates with an increase in antioxidant capacity. This is attributed to the ability of the hydroxyl groups to donate a hydrogen atom to free radicals, thereby neutralizing them and stabilizing the resulting phenoxyl radical through resonance.

The specific positioning of these hydroxyl groups also plays a pivotal role. For instance, ortho- and para-dihydroxylated benzoates are often more potent antioxidants than their meta-counterparts. This enhanced activity is due to the greater stability of the resulting quinone or semiquinone radical. The presence of multiple hydroxyl groups can significantly influence properties like antioxidant potential, antimicrobial action, and anti-inflammatory effects. mdpi.comppor.az

Comparative Analyses with Analogous Benzoate Derivatives and Alkyl Gallates

To understand the potential activities of Methyl 2,3,6-trihydroxybenzoate, it is instructive to compare it with its better-studied isomers, such as Methyl 2,4,6-trihydroxybenzoate and, most notably, Methyl 3,4,5-trihydroxybenzoate (B8703473), commonly known as Methyl Gallate. Alkyl gallates, the esters of gallic acid (3,4,5-trihydroxybenzoic acid), are widely recognized for their potent biological activities. globalresearchonline.net

Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) is well-documented for its strong antioxidant, antimicrobial, and anti-inflammatory properties. nih.govebi.ac.uk The arrangement of three adjacent hydroxyl groups (vicinal) in gallic acid and its esters is believed to be key to its high antioxidant efficacy. globalresearchonline.net This compound has demonstrated a range of biological effects, including potent antiviral activity against herpes simplex virus. nih.gov

In contrast, information on Methyl 2,4,6-trihydroxybenzoate is less abundant, though its structure also suggests significant antioxidant potential due to the three hydroxyl groups. nih.govnist.gov The differing placement of these groups compared to the gallate structure would inevitably lead to differences in biological and chemical properties, such as receptor binding, metal chelation, and radical scavenging mechanisms.

The table below provides a comparative overview of these isomers based on available research.

| Feature | This compound | Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) | Methyl 2,4,6-trihydroxybenzoate |

| IUPAC Name | This compound | methyl 3,4,5-trihydroxybenzoate | methyl 2,4,6-trihydroxybenzoate |

| Hydroxylation Pattern | 2,3,6- | 3,4,5- | 2,4,6- |

| Known Biological Activities | Data not widely available in scientific literature. Based on SAR principles, the vicinal 2,3-hydroxyl groups suggest potential for strong metal chelation, and the three hydroxyl groups imply significant antioxidant capacity. | Potent antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. nih.govebi.ac.uk Shown to be a potent inhibitor of herpes simplex virus. nih.gov | Possesses antioxidant properties. nih.gov |

| Molecular Formula | C₈H₈O₅ | C₈H₈O₅ nih.gov | C₈H₈O₅ fda.gov |

| Molecular Weight | 184.15 g/mol | 184.15 g/mol nih.gov | 184.15 g/mol fda.gov |

Concluding Perspectives and Future Research Trajectories

Identification of Unexplored Biological Potentials and Therapeutic Avenues

The known antioxidant properties of Methyl 2,3,6-trihydroxybenzoate serve as a foundation for exploring a much wider range of biological activities. Phenolic compounds are well-regarded for their diverse bioactivities, suggesting that this molecule could be a promising candidate for various therapeutic applications. researchgate.netnih.gov

Future investigations should prioritize a systematic evaluation of its potential in several key areas:

Anti-inflammatory Effects: Many phenolic compounds modulate inflammatory pathways. Research is needed to determine if this compound can inhibit key inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate signaling pathways like NF-κB.

Neuroprotective Properties: Oxidative stress is a major contributor to neurodegenerative diseases. researchgate.net The antioxidant capacity of this compound makes it a candidate for studies on neuronal protection in models of Alzheimer's or Parkinson's disease.

Anticancer Activity: A thorough screening against a diverse panel of human cancer cell lines is warranted. Subsequent mechanistic studies could explore its effects on cell cycle progression, apoptosis induction, and anti-angiogenic potential. Related compounds have already shown potential as inhibitors of cancer cell growth. researchgate.net

Antimicrobial Potential: The antimicrobial effects of this compound against a broad spectrum of bacteria and fungi remain largely unexplored. Given the activities of other gallate esters, this is a promising research avenue. nih.gov

A summary of potential research avenues is presented below.

Table 1: Proposed Therapeutic Research Avenues for this compound

| Therapeutic Avenue | Rationale | Key Research Questions |

|---|---|---|

| Anti-inflammatory | Phenolic structures are often associated with anti-inflammatory activity. nih.gov | Does it inhibit key inflammatory enzymes (e.g., COX-2)? Does it modulate pro-inflammatory signaling pathways (e.g., NF-κB)? |

| Neuroprotection | Antioxidant properties may combat oxidative stress implicated in neurodegeneration. researchgate.net | Can it protect neuronal cells from oxidative damage? Does it cross the blood-brain barrier? |

| Oncology | Many natural phenols exhibit anti-tumor properties. researchgate.net | What is its cytotoxic profile against various cancer cell lines? Does it induce apoptosis or inhibit metastasis? |

| Antimicrobial | Structural similarity to other known antimicrobial phenolic esters. nih.gov | What is its minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi? |

Advanced Synthetic Strategies for Analog Development

To fully explore the structure-activity relationships (SAR) and develop candidates with improved potency and pharmacokinetic profiles, robust and flexible synthetic strategies are essential. rsc.org While classical esterification methods exist, future work should focus on more advanced and efficient approaches. google.comgoogle.comzenodo.org

Key areas for development include:

Modern Catalysis: Exploring novel catalytic systems, including organocatalysts or transition-metal catalysts, could lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods. nih.govmdpi.com

Late-Stage Functionalization: Developing methods for the selective modification of the aromatic ring (e.g., via C-H activation) would allow for the rapid generation of a library of analogs from a common intermediate. This enables a detailed exploration of how different substituents affect biological activity. rsc.org

Prodrug and Polymer Approaches: The ester and hydroxyl groups can be modified to create prodrugs with enhanced bioavailability. zenodo.org Additionally, incorporating the molecule into a polymer backbone could create novel materials with sustained antioxidant effects. mdpi.com Functionalization of the hydroxyl groups is a common strategy to improve the properties of natural phenols. nih.gov

Methodological Advancements in Chemical Biology and Analytical Sciences

Understanding how this compound functions at a molecular level requires the application and development of sophisticated analytical and chemical biology techniques. nih.gov

Future research should incorporate the following advanced methodologies:

Target Identification and Validation: A primary challenge with bioactive small molecules is identifying their direct cellular targets. nih.govmtoz-biolabs.com The use of affinity-based chemical probes, where the molecule is functionalized with a tag for enrichment and subsequent identification of binding partners by mass spectrometry, is a powerful approach. researchgate.netsigmaaldrich.com Computational methods like molecular docking can also predict potential targets. researchgate.net

Advanced Analytical Quantification: To study the compound's pharmacokinetics and metabolism, highly sensitive and specific analytical methods are needed. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) are ideal for accurately quantifying the compound and its metabolites in complex biological matrices like plasma and tissue. iss.itmdpi.comnih.govmdpi.com

Systems Biology Approaches: To gain a holistic view of the compound's effects, "omics" technologies are invaluable. Quantitative proteomics can reveal changes in protein expression, while metabolomics can map shifts in cellular metabolism, providing a comprehensive picture of the biological response. nih.gov

By pursuing these integrated research trajectories, the scientific community can move beyond a basic characterization of this compound and begin to harness its full potential for therapeutic and technological innovation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl 2,3,6-trihydroxybenzoate, and how can structural purity be ensured?

- Methodology : Synthesis can involve direct esterification of 2,3,6-trihydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, natural product extraction from plant sources (e.g., Sorindeia nitidula) via solvent partitioning and chromatographic purification (e.g., LC-ESI-QTOF-MS/MS for identification) is reported . Structural verification requires NMR (¹H/¹³C) and HRMS to confirm substitution patterns and avoid isomerization (e.g., distinguishing 2,3,6- from 2,4,6-trihydroxy derivatives) .

Q. How should this compound be stored to maintain stability during experiments?

- Protocol : Store as a powder at -20°C for long-term stability. For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C to prevent hydrolysis or oxidation. Monitor degradation via HPLC or TLC .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

- Approach : Use LC-MS (e.g., QTOF) for high-resolution mass confirmation (exact mass: 184.15 g/mol) and UV-Vis spectroscopy (λmax ~270 nm) for phenolic hydroxyl detection. NMR (DMSO-d₆) resolves hydroxyl proton signals (~δ 10-12 ppm) and aromatic ring substitution .

Advanced Research Questions

Q. How does the substitution pattern (2,3,6-trihydroxy) influence the biological activity of this compound compared to its isomers?

- Mechanistic Insight : The 2,3,6-trihydroxy configuration enhances hydrogen-bonding interactions with biological targets (e.g., falcipain-2 in Plasmodium falciparum), as shown by IC₅₀ values of 6.09 ± 0.87 μM . Comparative studies with 2,4,6-trihydroxy analogs reveal lower antimalarial potency, suggesting positional hydroxyl groups are critical for target binding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Data Analysis : Cross-validate bioassays using standardized protocols (e.g., fixed parasite strains for antimalarial tests). Address isomer contamination by employing chiral columns in HPLC. Replicate studies with independently synthesized batches to confirm reproducibility .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

- Experimental Design : Synthesize analogs with modified hydroxyl groups (e.g., methylation/acylation) or ester substituents. Test against target enzymes (e.g., falcipain-2) to identify pharmacophores. Molecular docking studies predict binding modes and guide rational design .

Q. What are the metabolic pathways of this compound in biological systems?

- Approach : Use isotopic labeling (e.g., ¹⁴C) or metabolomics (LC-MS/MS) to track metabolites. In vitro liver microsome assays identify phase I/II metabolites (e.g., glucuronidation, sulfation). Compare with in vivo models to assess bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.